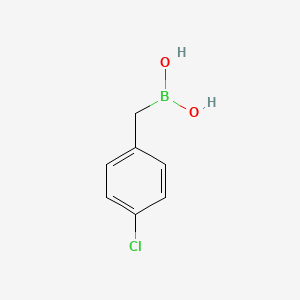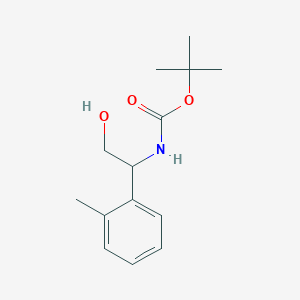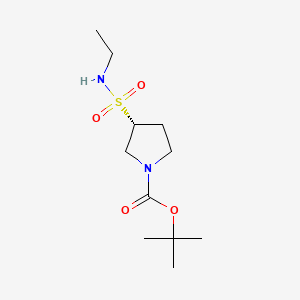
tert-butyl(3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethylsulfamoyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with ethylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the removal of oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the ethylsulfamoyl group.
科学的研究の応用
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring can interact with enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfamoyl group provides a balance between hydrophobicity and hydrophilicity, enhancing the compound’s solubility and reactivity. The tert-butyl group adds steric bulk, influencing the compound’s stability and interaction with other molecules.
特性
分子式 |
C11H22N2O4S |
|---|---|
分子量 |
278.37 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-5-12-18(15,16)9-6-7-13(8-9)10(14)17-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
InChIキー |
AKYMQSFOPRWWFV-SECBINFHSA-N |
異性体SMILES |
CCNS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
正規SMILES |
CCNS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


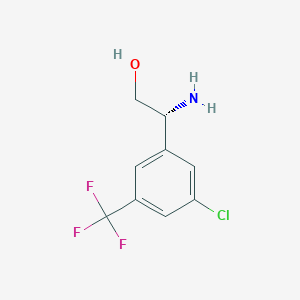
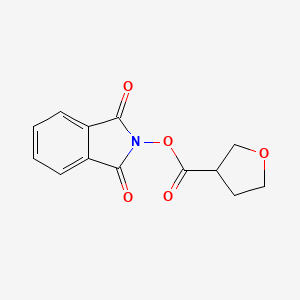
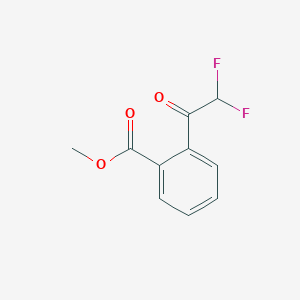


![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)
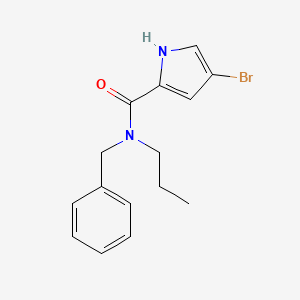

![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)


![Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13579469.png)
